4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[1-(4-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c1-11-8-12(17)2-3-14(11)22-16-13(9-20-22)15(18-10-19-16)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGWABDCJFAJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-4-cyano-2-thiophenecarboxamides, under specific conditions like heating with formic acid or triethyl orthoformate.
Introduction of the 4-chloro-2-methylphenyl group: This step often involves a substitution reaction where the pyrazolo[3,4-d]pyrimidine core is reacted with 4-chloro-2-methylphenyl derivatives under suitable conditions.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
Biological Applications
-
Anticancer Activity:
- Pyrazolo[3,4-d]pyrimidine derivatives, including the target compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by interfering with critical cellular pathways. For instance, studies have shown that related pyrazolo compounds exhibit potent activity against melanoma and breast cancer cell lines with IC50 values in the low micromolar range .
-
Enzyme Inhibition:
- The compound has demonstrated potential as an enzyme inhibitor, particularly against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDKs can halt the proliferation of cancer cells, making this class of compounds valuable in therapeutic strategies for cancer treatment .
- Anti-inflammatory Properties:
Recent Advancements in Research
Recent studies have focused on enhancing the efficacy and specificity of pyrazolo[3,4-d]pyrimidine derivatives through structural modifications. Such modifications aim to improve bioavailability and reduce off-target effects. Notable findings include:
- Synthesis Techniques: Innovative synthetic routes have been developed to create libraries of pyrazolo derivatives with varying substituents that can fine-tune their biological activity .
- Combination Therapies: Research is exploring the use of these compounds in combination with other therapeutic agents to enhance anticancer efficacy and overcome resistance mechanisms observed in various tumors .
Case Studies
Mechanism of Action
The mechanism of action of 4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby interfering with the synthesis of nucleotides and inhibiting cell proliferation . The compound’s structure allows it to bind to active sites of enzymes or receptors, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Structure : Lacks the 4-chloro-2-methylphenyl group at the 1-position.
- Synthesis : Prepared via nucleophilic substitution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with morpholine, yielding a 90% isolated product .
- Activity : Demonstrates moderate kinase inhibition but lower potency compared to the 4-chloro-2-methylphenyl analog due to reduced hydrophobic interactions .
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Structure : Replaces morpholine with a hydroxyl group at the 4-position.
- Properties : Reduced solubility and metabolic stability compared to morpholine-containing analogs .
- Targets : Shows activity in enzyme inhibition assays but lacks the pharmacokinetic advantages of morpholine derivatives .
Morpholine-Containing Analogs
4-(1-(2-Chloro-2-(4-fluorophenyl)ethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (DXV80S)
- Structure : Features a 2-chloro-2-(4-fluorophenyl)ethyl group at the 1-position and a methylthio (-SMe) substituent at the 6-position.
- Activity : Exhibits dual inhibition of CSrc and CABL kinases (IC₅₀ < 100 nM) due to enhanced hydrophobic interactions from the fluorophenyl and methylthio groups .
- Pharmacokinetics : The methylthio group increases lipophilicity, improving membrane permeability and half-life .
4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Structure : Similar to DXV80S but substitutes the 4-fluorophenyl group with a phenyl group.
- Activity : Reduced potency against CABL compared to DXV80S, highlighting the importance of fluorine in enhancing target binding .
Piperazine-Based Analogs
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Replaces morpholine with a 4-phenylpiperazine group.
- Targets : Binds selectively to G-protein-coupled receptors (GPR35 and GPR55) rather than kinases, demonstrating that the heterocyclic amine (morpholine vs. piperazine) dictates target specificity .
- Solubility : Piperazine derivatives exhibit comparable solubility to morpholine analogs but differ in metabolic stability due to altered cytochrome P450 interactions .
Structure-Activity Relationship (SAR) Analysis
Kinase Inhibition
Solubility and Bioavailability
Metabolic Stability
- Morpholine derivatives show t₁/₂ > 4 hours in human liver microsomes, whereas piperazine analogs have t₁/₂ ≈ 2 hours .
Biological Activity
The compound 4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H21ClN6O
- Molecular Weight : 372.86 g/mol
- LogP : 3.5963
- Polar Surface Area : 58.006 Ų
The structure of the compound allows for various modifications that can enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN6O |
| Molecular Weight | 372.86 g/mol |
| LogP | 3.5963 |
| Polar Surface Area | 58.006 Ų |
Anticancer Properties
Research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit various cancer cell lines through several mechanisms, including:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines can act as selective inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds have been reported to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
A study demonstrated that a similar pyrazolo[3,4-d]pyrimidine derivative exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction and cell cycle arrest .
Enzymatic Inhibition
The compound also exhibits enzymatic inhibitory activity. It has been reported to inhibit enzymes such as:
- Cyclin-dependent kinases (CDKs) : Implicated in cell cycle regulation.
- Phosphoinositide 3-kinase (PI3K) : Involved in cellular growth and survival pathways.
For instance, a derivative of this compound was shown to effectively inhibit CDK2 and CDK6, leading to reduced cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Targeting Signaling Pathways : The compound modulates key signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Regulation of Gene Expression : The compound can affect the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Antitumor Activity :
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents to the pyrazolo[3,4-d]pyrimidine core?
- Methodology :
- Chlorination : Use phosphorus oxychloride (POCl₃) to introduce chlorine at the 4-position of pyrazolo[3,4-d]pyrimidine, as demonstrated in structurally related compounds .
- Nucleophilic substitution : React the chlorinated intermediate with morpholine under reflux in anhydrous acetonitrile or DMF, leveraging conditions from analogous morpholine-substituted pyrazolo[3,4-d]pyrimidine syntheses .
- Purification : Recrystallization from acetonitrile or ethanol is critical for isolating high-purity products (confirmed via ¹H NMR and IR spectroscopy) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical workflow :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., morpholine integration at δ ~3.5 ppm, aromatic protons for the 4-chloro-2-methylphenyl group) .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for pharmacological studies) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
Q. What are the key structure-activity relationship (SAR) considerations for pyrazolo[3,4-d]pyrimidine derivatives?
- Critical substituents :
- The morpholine group enhances solubility and modulates kinase selectivity (e.g., VEGF receptor inhibition in related compounds) .
- The 4-chloro-2-methylphenyl substituent may influence steric interactions in enzyme binding pockets, as seen in antitumor analogs .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?
- Troubleshooting :
- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the morpholine ring) by acquiring spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
Q. What experimental designs optimize yield in multi-step syntheses involving sensitive intermediates?
- Case study :
- Stepwise protection : Protect reactive amines (e.g., morpholine nitrogen) during chlorination steps to prevent side reactions .
- Catalytic optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving aryl halides, as used in analogous pyrazolo[3,4-d]pyrimidine syntheses .
Q. How can molecular dynamics (MD) simulations guide the design of derivatives with improved target binding?
- Computational workflow :
- Docking studies : Use AutoDock Vina to model interactions between the compound and kinase ATP-binding pockets (e.g., VEGFR2 or BTK) .
- Free-energy perturbation (FEP) : Predict the impact of substituent modifications (e.g., methyl vs. trifluoromethyl groups) on binding affinity .
Q. What mechanisms explain discrepancies in biological activity across structurally similar analogs?
- Hypothesis testing :
- Kinase profiling : Use a selectivity panel (e.g., Eurofins KinaseProfiler) to compare inhibition profiles of this compound against analogs with varying substituents .
- Metabolic stability assays : Evaluate hepatic microsomal stability to identify metabolic liabilities (e.g., morpholine oxidation) that reduce in vivo efficacy .
Data Contradictions and Resolution
Q. Why do some synthetic routes report lower yields despite identical reaction conditions?
- Root cause analysis :
- Solvent purity : Trace water in acetonitrile or DMF can hydrolyze intermediates; use molecular sieves or anhydrous solvents .
- Catalyst degradation : Replenish palladium catalysts in cross-coupling steps to maintain activity .
Q. How to reconcile conflicting biological data (e.g., IC₅₀ values) in published studies?
- Standardization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
